



# Crystal structure analysis of Calcium tetrafluoroborate hydrates

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Calcium tetrafluoroborate	
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An In-depth Technical Guide to the Crystal Structure of **Calcium Tetrafluoroborate** Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **calcium tetrafluoroborate** hydrates, focusing on the definitive characterization of its tetrahydrate form. Historically, the hydration state of calcium tetrafluoroborate, denoted as Ca(BF<sub>4</sub>)<sub>2</sub>·xH<sub>2</sub>O, was ambiguous, with various studies suggesting different values for 'x'.[1][2] Recent research using ab initio methods on laboratory powder diffraction data has resolved this ambiguity, reformulating the compound as Ca(H<sub>2</sub>O)<sub>4</sub>(BF<sub>4</sub>)<sub>2</sub>.[3][4] This clarification is crucial for applications such as in calcium-based rechargeable batteries, where the precise chemical formula and structure are paramount.[4][5]

### **Crystal Structure and Data**

The crystal structure of **calcium tetrafluoroborate** tetrahydrate was determined to be triclinic, belonging to the P1 space group.[1] The structure is not composed of interstitial water molecules; instead, all four water molecules are directly coordinated to the calcium cation.[3][4] [6] The coordination sphere of the calcium ion is a [CaO<sub>4</sub>F<sub>4</sub>] square antiprism.[3][4][7] These antiprisms share fluorine corners with the [BF4] tetrahedra, creating one-dimensional, infinite ribbons that extend along the [8] direction. [1][4][5] The overall three-dimensional cohesion of the crystal is achieved through an intricate network of H···F and H···O hydrogen bonds that link these ribbons together.[3][4][6] This compound is isostructural with calcium perchlorate tetrahydrate, Ca(ClO<sub>4</sub>)<sub>2</sub>·4H<sub>2</sub>O.[3][4]



## **Crystallographic Data**

The quantitative crystallographic data for  $Ca(H_2O)_4(BF_4)_2$  determined at 293 K are summarized below.

Parameter	Value	Citation(s)
Chemical Formula	Ca(H <sub>2</sub> O) <sub>4</sub> (BF <sub>4</sub> ) <sub>2</sub>	[3][4]
Formula Weight (Mr)	285.76	[1]
Crystal System	Triclinic	[1]
Space Group	P1	[1]
Unit Cell Dimensions		
a (Å)	5.5192 (3)	[1]
b (Å)	7.6756 (3)	[1]
c (Å)	11.6518 (5)	[1]
α (°)	77.439 (3)	[1]
β (°)	89.579 (3)	[1]
γ (°)	88.625 (2)	[1]
Volume (V) (ų)	481.65 (4)	[1]
Z	2	[1]
Radiation Type	Cu Kα (λ = 1.540560 Å)	[1]

## **Hydrogen Bonding Data**

Key hydrogen bond distances and angles are crucial for understanding the inter-ribbon connections.



Donor- H····Accepto r (D-H····A)	D–H (Å)	H···A (Å)	D···A (Å)	D–H···A (°)	Citation(s)
O1–H11···O3 <sup>i</sup>	0.84 (4)	2.19 (4)	2.859 (14)	138 (4)	[1]
O1–H12···F2 <sup>ii</sup>	0.83 (7)	2.17 (6)	2.925 (14)	151 (5)	[1]
O2– H21···O4 <sup>iii</sup>	0.86 (3)	2.23 (5)	3.015 (13)	152 (6)	[1]
O2– H22···F2 <sup>iv</sup>	0.88 (2)	2.18 (3)	3.041 (12)	170 (7)	[1]

### **Experimental Protocols**

The definitive crystal structure was solved and refined from powder diffraction data as single crystals were not available.[1]

#### Powder X-ray Diffraction (PXRD)

- Sample Preparation: The commercial calcium bis(tetrafluoroborate) hydrate (Ca(BF<sub>4</sub>)<sub>2</sub>·xH<sub>2</sub>O, from Alfa Aesar) was used.[1][5][7] Two different powder diffraction patterns were collected, with the sample either pressed or dusted onto a horizontal holder to account for preferred orientation effects.[1][5][7]
- Instrumentation: Data was collected on a D501 Siemens Bragg

  —Brentano diffractometer.[1]
   [5][7]
- Data Analysis and Structure Solution:
  - Indexing: The diffraction patterns were first indexed using the McMaille software, which identified a triclinic unit cell.[1][7]
  - Intensity Extraction: The cell parameters were confirmed and intensities were extracted using the Le Bail method implemented in the FULLPROF software suite.[1][5]
  - Structure Solution: An initial structural model was obtained using the direct-space method in the ESPOIR software.[4][5] The starting model utilized a [CaF<sub>8</sub>] square antiprism from



the known anhydrous Ca(BF<sub>4</sub>)<sub>2</sub> structure, which was moved randomly in the triclinic cell along with two boron and five oxygen atoms.[1][5]

 Refinement: The final structure, including the positions of non-hydrogen atoms, was refined using the Rietveld method.[4][7]

#### **Thermal Analysis**

Thermogravimetric Analysis (TGA): TGA was performed to study the thermal decomposition of the hydrate.[2][5] The analysis showed a two-step decomposition process at 158 °C and 240 °C, with initial weight losses corresponding to approximately two water molecules.[1][2]
 [7] It is believed that the remaining water persists at higher temperatures and participates in anion hydrolysis above 170 °C.[1][7]

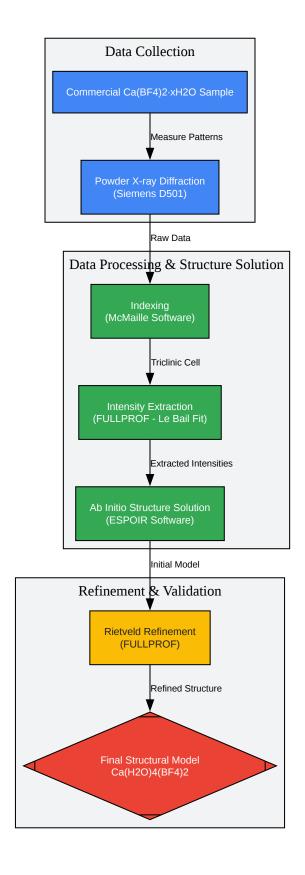
#### **Spectroscopic Analysis**

- Infrared (IR) Spectroscopy: IR spectroscopy was used to confirm the presence of water in the compound.
- ¹¹B MAS NMR Spectroscopy: The results from ¹¹B Magic Angle Spinning Nuclear Magnetic Resonance spectroscopy were in agreement with the crystal structure analysis.[6]

#### **Visualizations**

The following diagrams illustrate the experimental workflow and the fundamental structural relationships within  $Ca(H_2O)_4(BF_4)_2$ .

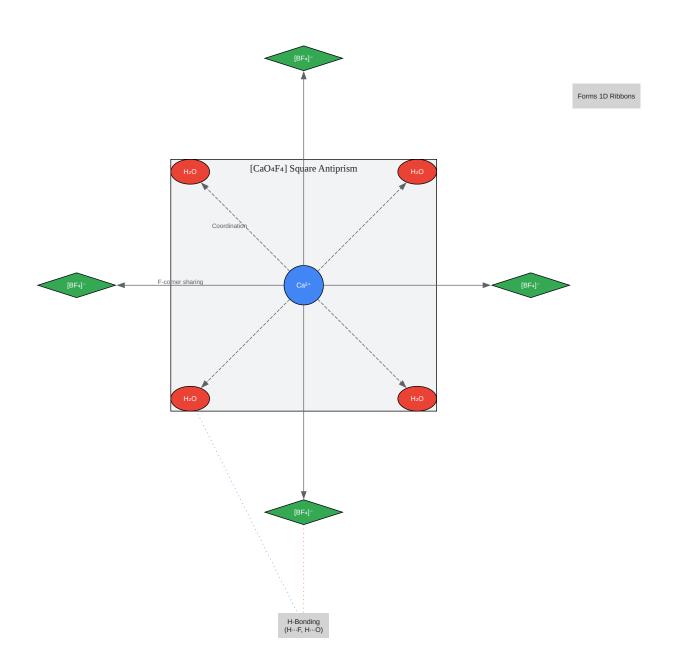




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Caption: Experimental workflow for the crystal structure determination of Ca(H2O)4(BF4)2.





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Caption: Coordination environment and connectivity in the  $Ca(H_2O)_4(BF_4)_2$  crystal structure.



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- To cite this document: BenchChem. [Crystal structure analysis of Calcium tetrafluoroborate hydrates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080147#crystal-structure-analysis-of-calciumtetrafluoroborate-hydrates]

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